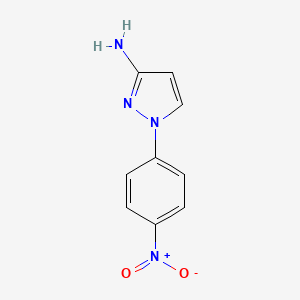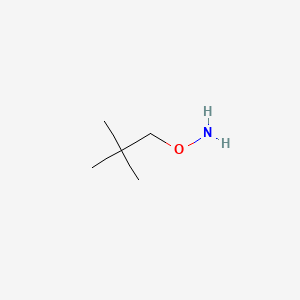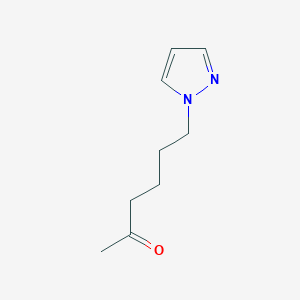
5-Bromo-2-methylmandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methylmandelic acid is an organic compound with the molecular formula C9H9BrO3. It is a derivative of mandelic acid, where the aromatic ring is substituted with a bromine atom at the 5-position and a methyl group at the 2-position. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylmandelic acid typically involves the bromination of 2-methylmandelic acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a brominating agent in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-methylmandelic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-Bromo-2-methylbenzaldehyde or 5-Bromo-2-methylbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 5-Bromo-2-methylmandelic alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: 5-Bromo-2-methylbenzaldehyde, 5-Bromo-2-methylbenzoic acid.
Reduction: 5-Bromo-2-methylmandelic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-methylmandelic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methylmandelic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-methylbenzoic acid
- 2-Methyl-5-bromobenzoic acid
- 5-Bromo-2-methylbenzaldehyde
Comparison
Compared to these similar compounds, 5-Bromo-2-methylmandelic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the same aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H6BrNO5 |
|---|---|
Molekulargewicht |
276.04 g/mol |
IUPAC-Name |
2-(4-bromo-2-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrNO5/c9-4-1-2-5(7(11)8(12)13)6(3-4)10(14)15/h1-3,7,11H,(H,12,13) |
InChI-Schlüssel |
MGARFLARGOYPMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B13537454.png)
![2-Acrylamidospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13537457.png)
![8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13537467.png)

![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13537477.png)


![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13537491.png)



